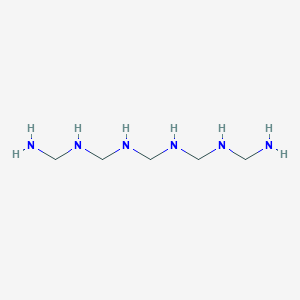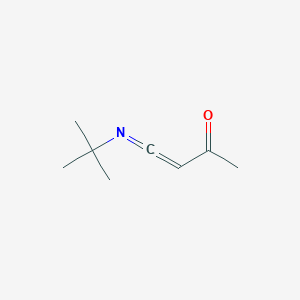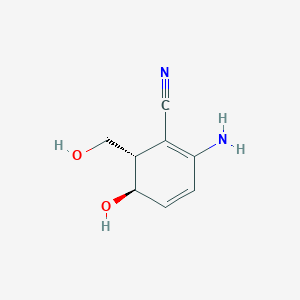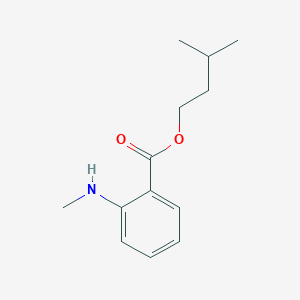
Benzoic acid;2,5-dimethylhex-3-yne-2,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid;2,5-dimethylhex-3-yne-2,5-diol is a chemical compound that combines the properties of benzoic acid and 2,5-dimethylhex-3-yne-2,5-diol Benzoic acid is a simple aromatic carboxylic acid, while 2,5-dimethylhex-3-yne-2,5-diol is an alkyne with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethylhex-3-yne-2,5-diol typically involves the addition of acetone to acetylene . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3COCH3+HC≡CH→HOCH2C(CH3)2C≡CC(CH3)2OH
For the preparation of benzoic acid;2,5-dimethylhex-3-yne-2,5-diol, the synthesized 2,5-dimethylhex-3-yne-2,5-diol is reacted with benzoic acid under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency and yield. This includes the use of catalysts, temperature control, and purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in 2,5-dimethylhex-3-yne-2,5-diol can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of nitrobenzoic acid, sulfonic acid derivatives, and halogenated benzoic acids.
科学的研究の応用
Benzoic acid;2,5-dimethylhex-3-yne-2,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of resins, coatings, and as a defoamer and coupling agent.
作用機序
The mechanism of action of benzoic acid;2,5-dimethylhex-3-yne-2,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the alkyne group can participate in reactions with nucleophiles. The aromatic ring of benzoic acid can undergo electrophilic substitution, affecting its reactivity and interactions.
類似化合物との比較
Similar Compounds
2,5-Dimethylhex-3-yne-2,5-diol: Similar structure but lacks the benzoic acid moiety.
Benzoic Acid: Simple aromatic carboxylic acid without the alkyne and diol functionalities.
Tetramethylbutynediol: Another alkyne diol with similar properties but different molecular structure.
Uniqueness
Benzoic acid;2,5-dimethylhex-3-yne-2,5-diol is unique due to the combination of an aromatic carboxylic acid with an alkyne diol
特性
CAS番号 |
10596-74-4 |
|---|---|
分子式 |
C22H26O6 |
分子量 |
386.4 g/mol |
IUPAC名 |
benzoic acid;2,5-dimethylhex-3-yne-2,5-diol |
InChI |
InChI=1S/C8H14O2.2C7H6O2/c1-7(2,9)5-6-8(3,4)10;2*8-7(9)6-4-2-1-3-5-6/h9-10H,1-4H3;2*1-5H,(H,8,9) |
InChIキー |
XWBILRHYHRAYTI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#CC(C)(C)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



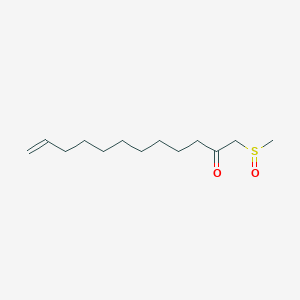


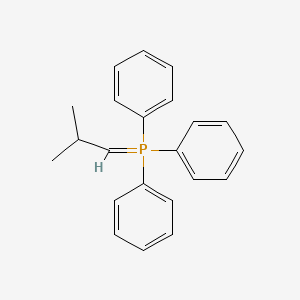
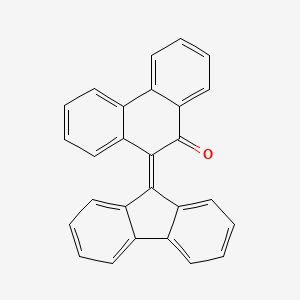
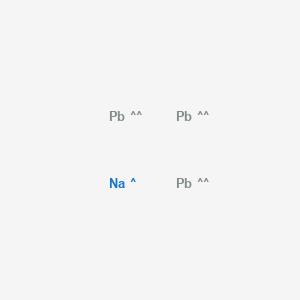
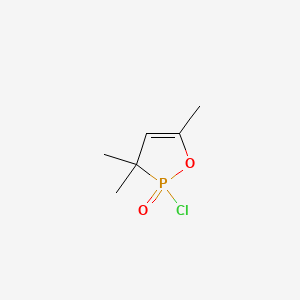
![2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B14714640.png)
